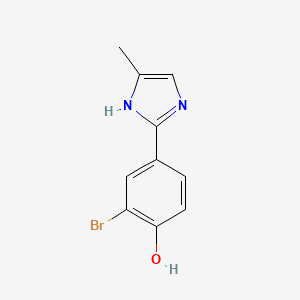
Reactive Blue 198
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 198 is a synthetic dye commonly used in the textile industry for dyeing and printing applications. It is known for its high solubility in water and its ability to form covalent bonds with textile fibers, which results in excellent color fastness. This compound is particularly effective for dyeing cotton, viscose, and other cellulose-based fibers .
准备方法
Synthetic Routes and Reaction Conditions
Reactive Blue 198 is typically synthesized through a series of chemical reactions involving aromatic compounds. The synthesis often starts with the preparation of an intermediate compound, which is then reacted with other chemicals to form the final dye. The specific reaction conditions, such as temperature, pH, and the presence of catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain the final product. The dye is then dried and processed into a powder form for commercial use .
化学反应分析
Types of Reactions
Reactive Blue 198 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form colorless or differently colored compounds.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation may produce different oxidized forms of the dye, while reduction can lead to the formation of colorless compounds .
科学研究应用
Reactive Blue 198 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in various biological assays and staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Utilized in wastewater treatment processes to remove dye contaminants from industrial effluents
作用机制
The mechanism of action of Reactive Blue 198 involves its ability to form covalent bonds with textile fibers through reactive groups present in its structure. These reactive groups, such as vinyl sulfone or chlorotriazine, react with hydroxyl groups on the fibers, resulting in strong and stable bonds. This covalent bonding is responsible for the dye’s excellent color fastness and resistance to washing .
相似化合物的比较
Similar Compounds
Reactive Blue 19: Another commonly used reactive dye with similar applications but different chemical structure.
Reactive Yellow 145: A reactive dye used for dyeing cellulose fibers, known for its bright yellow color.
Reactive Red 198: A red dye with similar properties and applications as Reactive Blue 198.
Uniqueness of this compound
This compound is unique due to its high molecular weight and excellent color fastness properties. It is particularly effective in dyeing cellulose-based fibers and has a lower operating cost compared to some other reactive dyes. Its stability under high-temperature conditions also makes it a preferred choice in industrial applications .
属性
CAS 编号 |
124448-55-1 |
|---|---|
分子式 |
C41H30Cl4N14O14S4.4Na |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




